molecular formula C7H10N6 B7469072 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole

5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole

Cat. No. B7469072
M. Wt: 178.20 g/mol
InChI Key: WXRVLSYKBAAKAL-UHFFFAOYSA-N
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Description

5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole is a tetrazole derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and receptors, such as cyclooxygenase, carbonic anhydrase, and GABA receptors. Additionally, 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole may modulate the activity of various ion channels, such as potassium channels and calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole are diverse and depend on the specific application and concentration of the compound. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antibacterial activities. In biochemistry, 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole has been used to study enzyme kinetics and protein-protein interactions. In pharmacology, this compound has been shown to modulate the activity of various ion channels and receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole is its versatility in scientific research. This compound can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, the synthesis of this compound is relatively simple and can be achieved using readily available reagents. However, one of the limitations of 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are many future directions for the study of 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole. One potential direction is the development of new derivatives and analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole. Finally, this compound may have potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole can be achieved by the reaction of 1-ethylimidazole with sodium azide and formaldehyde. This reaction produces a tetrazole derivative that can be purified using various methods, such as column chromatography, recrystallization, and solvent extraction. The purity and yield of the compound can be determined using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and bacterial infections. In biochemistry, this compound has been used as a tool for studying enzyme kinetics and protein-protein interactions. In pharmacology, 5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole has been studied for its potential as a drug delivery system and as a pharmacological modulator of ion channels and receptors.

properties

IUPAC Name

5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-2-13-4-3-8-7(13)5-6-9-11-12-10-6/h3-4H,2,5H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRVLSYKBAAKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CC2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole

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